molecular formula C13H12N4S B15227028 1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B15227028
M. Wt: 256.33 g/mol
InChI Key: DJGXGJWKQKCJGQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a thiol group at the 4-position and a 2,5-dimethylphenyl substituent at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethylphenylhydrazine with a suitable pyrimidine derivative under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core. The thiol group can be introduced through subsequent reactions involving sulfur-containing reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of thioether derivatives .

Scientific Research Applications

1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyrazolo[3,4-d]pyrimidine core may interact with nucleic acids or enzymes, affecting cellular processes .

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C13H12N4S/c1-8-3-4-9(2)11(5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)

InChI Key

DJGXGJWKQKCJGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

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